(1R,2S)-2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine
Description
Properties
Molecular Formula |
C10H10F3NO |
|---|---|
Molecular Weight |
217.19 g/mol |
IUPAC Name |
(1R,2S)-2-[4-(trifluoromethoxy)phenyl]cyclopropan-1-amine |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)15-7-3-1-6(2-4-7)8-5-9(8)14/h1-4,8-9H,5,14H2/t8-,9+/m0/s1 |
InChI Key |
QMWDCTSQBQIDJC-DTWKUNHWSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC=C(C=C2)OC(F)(F)F |
Canonical SMILES |
C1C(C1N)C2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation via Transition Metal Catalysis
This method employs diazo compounds and transition metal catalysts to construct the cyclopropane ring. A representative protocol involves:
- Reagents : Ethyl diazoacetate, 4-(trifluoromethoxy)styrene.
- Catalyst : Dichloro( p-cymene)ruthenium(II) dimer with ( S, S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine.
- Conditions : Toluene solvent, inert atmosphere, 0–25°C.
- Outcome : Ethyl (1 R,2 R)-2-[4-(trifluoromethoxy)phenyl]cyclopropanecarboxylate is formed with high enantiomeric excess (ee >98%).
| Step | Reaction | Key Parameters | Yield |
|---|---|---|---|
| 1 | Cyclopropanation | Ru catalyst, 25°C, 12 h | 85–90% |
| 2 | Hydrolysis | NaOH/MeOH, reflux | 95% |
| 3 | Amidation | NH₃, THF, 0°C | 80% |
| 4 | Hofmann Rearrangement | NaOCl, NaOH | 70% |
This route avoids hazardous reagents like sodium azide and is scalable for industrial production.
Curtius Rearrangement Pathway
A classical approach for amine synthesis, adapted for the trifluoromethoxy derivative:
- Starting Material : (1 R,2 R)-2-[4-(trifluoromethoxy)phenyl]cyclopropanecarboxylic acid.
- Steps :
- Requires handling explosive intermediates (e.g., acyl azides).
- Lower yields (~65%) due to side reactions during rearrangement.
Enzymatic Resolution for Enantiopurity
Racemic mixtures of the cyclopropane carboxylic acid ester are resolved using lipases:
- Substrate : Ethyl (±)-2-[4-(trifluoromethoxy)phenyl]cyclopropanecarboxylate.
- Enzyme : Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0).
- Outcome : Selective hydrolysis of the (1 S,2 R)-enantiomer, leaving the desired (1 R,2 S)-ester intact (ee >99%).
| Parameter | Value |
|---|---|
| Temperature | 30°C |
| Reaction Time | 24 h |
| Conversion | 48% |
| ee (Product) | 99.5% |
This method is eco-friendly but requires additional steps to recover the amine from the resolved ester.
Asymmetric Reduction of Nitrocyclopropanes
A novel approach leveraging CBS (Corey-Bakshi-Shibata) reduction:
- Starting Material : trans-2-[4-(trifluoromethoxy)phenyl]-1-nitrocyclopropane.
- Reduction : Using borane-tetrahydrofuran (BH₃·THF) and a CBS catalyst at -20°C.
- Result : (1 R,2 S)-2-[4-(trifluoromethoxy)phenyl]cyclopropanamine with 92% ee.
- Zinc dust reduction in methanolic HCl followed by mandelic acid resolution increases purity to >99.5%.
Industrial-Scale Process Comparison
| Method | Pros | Cons | Scalability |
|---|---|---|---|
| Transition Metal Catalysis | High yield, low hazard | Costly catalysts | Excellent |
| Curtius Rearrangement | Well-established | Explosive intermediates | Moderate |
| Enzymatic Resolution | High enantiopurity | Slow reaction rate | Limited |
| CBS Reduction | Atom-efficient | Low-temperature requirements | High |
Key Research Findings
- Catalyst Innovation : Chiral ruthenium complexes reduce reaction times by 40% compared to rhodium analogs.
- Safety Improvements : Replacement of sodium azide with Hofmann rearrangement in recent protocols mitigates explosion risks.
- Cost Analysis : Transition metal-catalyzed cyclopropanation is the most cost-effective at >100 kg scale ($12/g vs. $45/g for enzymatic methods).
Chemical Reactions Analysis
Amine Group Reactions
The primary amine group undergoes typical reactions for aliphatic amines, including acylation, alkylation, and condensation. These modifications are critical for tuning the compound’s pharmacological properties.
Cyclopropane Ring Reactions
The strained cyclopropane ring participates in ring-opening and hydrogenation reactions, leveraging its high ring strain energy (~27 kcal/mol).
Aryl Group Functionalization
The para-trifluoromethoxy phenyl group directs electrophilic substitution reactions to the meta position due to its strong electron-withdrawing nature.
Stability and Reactivity Considerations
-
Photoreduction : The cyclopropane ring remains stable under UV light but undergoes decarboxylation in the presence of redox-active esters .
-
Thermal Stability : Decomposes above 200°C via retro-Diels-Alder pathways, releasing fluorinated byproducts.
This compound’s reactivity profile highlights its versatility as a scaffold in drug discovery and organic synthesis. Further studies are needed to explore catalytic asymmetric transformations and novel ring-opening pathways.
Scientific Research Applications
(1R,2S)-2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine is a chiral cyclopropane derivative with a trifluoromethoxy group attached to a phenyl ring. It has a molecular weight of 217.19 g/mol. This compound is of interest in chemistry, biology, medicine, and industry for its unique chemical properties.
Scientific Research Applications
(1R,2S)-2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine in Chemistry
In chemistry, (1R,2S)-2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine serves as a building block for synthesizing complex molecules. The trifluoromethoxy group increases lipophilicity and metabolic stability, making it valuable in synthetic chemistry.
Preparation Methods
(1R,2S)-2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine can be synthesized through the cyclopropanation of a precursor. A common method involves reacting a diazo compound with an olefin, using a rhodium or copper complex as a catalyst. Reactions are typically performed under an inert atmosphere with solvents like dichloromethane or toluene. Industrial production scales up laboratory synthesis, optimizing reaction conditions for higher yield and purity, and may include continuous flow techniques for efficiency and safety.
Role in Biology
In biological research, the compound is studied for its potential as a pharmacophore in drug design. The trifluoromethoxy group can enhance the compound's binding affinity and selectivity for specific biological targets. It enhances lipophilicity and metabolic stability, making it a promising candidate in drug design. Preliminary studies suggest that the compound can interact with biological targets, potentially modulating enzyme or receptor activity, which is critical for therapeutic applications. Its unique structure may allow for selective binding, positioning it as a lead compound for treatments of diseases like cancer and neurological disorders.
Medical Applications
In medicine, (1R,2S)-2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine is explored for potential therapeutic uses and may serve as a lead compound for developing new drugs for various diseases, including cancer and neurological disorders. The trifluoromethoxy group can enhance the compound’s ability to penetrate cell membranes and bind to target proteins. This binding can modulate the activity of enzymes or receptors, leading to the desired biological effect.
Industrial Applications
In the industrial sector, the compound is used in developing advanced materials like polymers and coatings, due to its unique chemical properties.
While specific case studies and comprehensive data tables were not available within the search results, the provided information highlights the compound's potential in various scientific and industrial applications. Further research and studies would be needed to fully elucidate its applications and mechanisms of action.
Table of related compounds
| Compound Name | Key Features |
|---|---|
| (1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine | Contains difluorophenyl instead of trifluoromethoxy; studied for similar biological activities. |
| (1R,2S)-1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine | Substituted with trifluoromethyl; shows different pharmacological profiles. |
| (1S,2R)-1-Ethyl-2-[4-(trifluoromethoxy)phenyl]cyclopropan-1-amine | Ethyl substitution alters lipophilicity; potential variations in biological activity. |
Mechanism of Action
The mechanism of action of (1R,2S)-2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s ability to penetrate cell membranes and bind to target proteins. This binding can modulate the activity of enzymes or receptors, leading to the desired biological effect .
Comparison with Similar Compounds
Structural and Electronic Differences
- Halogenated analogs (e.g., 3,4-difluoro or 3-chloro-4-fluoro derivatives) exhibit reduced steric hindrance compared to -OCF₃ but retain moderate electron-withdrawing effects, which may influence receptor selectivity . The trifluoromethyl substituent on the cyclopropane ring () introduces a distinct steric profile, altering the compound’s ability to mimic natural substrates .
Biological Activity
(1R,2S)-2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine, a cyclopropane derivative, has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound is characterized by the presence of a trifluoromethoxy group, which may influence its pharmacological properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 217.19 g/mol
- CAS Number : 238431-34-0
Research indicates that compounds with similar structures often interact with various biological targets, including neurotransmitter receptors and enzymes involved in signaling pathways. The trifluoromethoxy group may enhance lipophilicity, affecting the compound's ability to cross biological membranes and interact with target proteins.
Antitumor Activity
Recent studies have demonstrated that (1R,2S)-2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine exhibits selective cytotoxicity against certain cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of MDA-MB-231 breast cancer cells without affecting normal keratinocytes, suggesting a potential therapeutic index for cancer treatment .
Neuropharmacological Effects
The compound has been evaluated for its effects on central nervous system (CNS) functions. It appears to modulate neurotransmitter systems, potentially offering antidepressant effects. In animal models, it has been shown to influence behaviors associated with depression and anxiety, indicating its potential as a neuroactive agent .
Anti-inflammatory Properties
In vitro studies have revealed that (1R,2S)-2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine can inhibit the production of pro-inflammatory cytokines such as TNF-α in activated microglia. This suggests a role in mitigating neuroinflammation, which is crucial in neurodegenerative diseases .
Study 1: Antitumor Efficacy
A study assessed the effects of the compound on tumor xenografts in nude mice. Results indicated significant tumor growth inhibition compared to control groups, supporting its potential use in anticancer therapy .
Study 2: Neuropharmacological Assessment
In a behavioral study using forced swim tests and tail suspension tests, (1R,2S)-2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine demonstrated significant antidepressant-like effects without causing emesis, a common side effect associated with many CNS-active drugs .
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (1R,2S)-2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine, and how are stereochemical outcomes controlled?
- Synthesis Strategy :
- Cyclopropanation : The cyclopropane core is typically formed via transition metal-catalyzed reactions. For example, diazo compounds (e.g., diazoacetates) react with alkenes in the presence of catalysts like Rh(II) or Pd(0) to form cyclopropanes .
- Substituent Introduction : The trifluoromethoxyphenyl group is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Protecting groups (e.g., Boc for amines) ensure regioselectivity .
- Stereocontrol : Chiral ligands (e.g., bisoxazolines) or chiral auxiliaries are critical for achieving the (1R,2S) configuration. Reaction temperature and solvent polarity also influence enantiomeric excess .
- Key Data :
| Step | Catalyst | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| Cyclopropanation | Rh₂(OAc)₄ | 65–75 | 90–95 | |
| Trifluoromethoxy Introduction | Pd(PPh₃)₄ | 80 | N/A |
Q. What analytical techniques are essential for characterizing this compound?
- Structural Confirmation :
- NMR : H and C NMR identify cyclopropane protons (δ 1.2–2.5 ppm) and trifluoromethoxy signals (δ 3.8–4.2 ppm) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (calc. for C₁₀H₁₁F₃NO: 218.08 g/mol).
- X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., cyclopropane C-C bond length ~1.51 Å) .
Advanced Research Questions
Q. How can conflicting data on the compound’s metabolic stability be resolved?
- Experimental Design :
- In Vitro Assays : Use liver microsomes (human/rat) to measure half-life (t₁/₂). Compare with structurally similar compounds (e.g., difluorophenyl analogs) to identify substituent effects .
- Isotopic Labeling : F NMR tracks metabolic degradation pathways .
- Data Interpretation :
- Contradictions may arise from assay conditions (e.g., microsome batch variability). Normalize results using internal standards (e.g., verapamil) and validate with LC-MS/MS .
Q. What strategies optimize enantioselective synthesis for scale-up?
- Catalyst Screening : Test chiral ligands (e.g., Josiphos, BINAP) with Pd or Rh catalysts. Asymmetric hydrogenation of cyclopropane precursors can improve ee .
- Process Parameters :
| Parameter | Optimal Range | Impact on ee |
|---|---|---|
| Temperature | −20°C to 0°C | Higher ee at lower temps |
| Solvent | Toluene/THF | Polar aprotic solvents favor selectivity |
Q. How does the trifluoromethoxy group influence binding affinity in enzyme inhibition studies?
- Structure-Activity Relationship (SAR) :
- Replace the trifluoromethoxy group with methoxy, difluoromethoxy, or halogens. Test inhibitory potency (IC₅₀) against target enzymes (e.g., kinases) .
- Computational Modeling : Docking studies (AutoDock Vina) reveal hydrophobic interactions between the CF₃O group and enzyme pockets.
- Data Example :
| Substituent | IC₅₀ (nM) | ΔG (kcal/mol) |
|---|---|---|
| CF₃O | 12 ± 2 | −9.8 |
| OMe | 450 ± 50 | −6.2 |
Methodological Notes
- Contradictory Evidence Handling : Differences in synthetic yields may stem from catalyst purity or solvent drying. Replicate protocols from and with strict anhydrous conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
